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Compound of Interest

Compound Name: 2-Methylbutyronitrile

Cat. No.: B096296 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylbutyronitrile (C₅H₉N), a key chemical intermediate. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

presented in a clear and accessible format for researchers and professionals in drug

development and chemical synthesis.

Chemical Structure
Caption: Chemical structure of 2-Methylbutyronitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the ¹H and ¹³C NMR data for 2-Methylbutyronitrile.

¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Multiplicities for 2-Methylbutyronitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b096296?utm_src=pdf-interest
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

2.55 m 1H CH

1.63 m 2H CH₂

1.32 d 3H CH-CH₃

1.08 t 3H CH₂-CH₃

¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for 2-Methylbutyronitrile

Chemical Shift (δ) ppm Assignment

122.5 CN

34.3 CH

27.5 CH₂

16.9 CH-CH₃

11.6 CH₂-CH₃

Experimental Protocol for NMR Spectroscopy
The following provides a typical experimental protocol for acquiring ¹H and ¹³C NMR spectra of

a liquid sample like 2-Methylbutyronitrile.
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Sample Preparation Data Acquisition Data Processing

Dissolve ~10-20 mg of 2-Methylbutyronitrile
in ~0.7 mL of deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Insert the sample into the NMR spectrometer (e.g., 400 MHz).

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize homogeneity.

Acquire the ¹H spectrum (e.g., 16 scans, 1s relaxation delay).

Acquire the ¹³C spectrum (e.g., 1024 scans, 2s relaxation delay).

Apply Fourier transform to the FID.

Phase the spectrum.

Calibrate the chemical shift scale (e.g., TMS at 0 ppm).

Integrate the signals in the ¹H spectrum.

cluster_prep

cluster_acq

cluster_proc

Click to download full resolution via product page

Caption: General workflow for NMR data acquisition.

A solution of 2-Methylbutyronitrile (approximately 10-20 mg) is prepared in a deuterated

solvent such as chloroform-d (CDCl₃) and transferred to a 5 mm NMR tube. The spectra are

typically recorded on a 400 MHz spectrometer. For the ¹H spectrum, a standard pulse program

is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C

spectrum, a proton-decoupled pulse sequence is employed, and a larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope. The chemical shifts

are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Table 3: IR Absorption Bands for 2-Methylbutyronitrile

Wavenumber (cm⁻¹) Intensity Assignment

2970-2880 Strong C-H stretch (alkane)

2245 Medium C≡N stretch (nitrile)

1465 Medium C-H bend (alkane)

1385 Medium C-H bend (alkane)

Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of liquid

samples.
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Start

Record a background spectrum
of the clean ATR crystal.

Place a drop of 2-Methylbutyronitrile
on the ATR crystal.

Acquire the IR spectrum
(e.g., 16 scans, 4 cm⁻¹ resolution).

Clean the ATR crystal with a suitable solvent
(e.g., isopropanol).

End

Click to download full resolution via product page

Caption: Workflow for ATR-IR data acquisition.

A small drop of neat 2-Methylbutyronitrile is placed directly onto the diamond crystal of an

ATR accessory. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of 2-
Methylbutyronitrile

m/z Relative Intensity (%) Proposed Fragment

83 15 [M]⁺ (Molecular Ion)

55 100 [M - C₂H₄]⁺

54 40 [M - C₂H₅]⁺

41 30 [C₃H₅]⁺

29 25 [C₂H₅]⁺

27 20 [C₂H₃]⁺

Experimental Protocol for Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of

volatile compounds like 2-Methylbutyronitrile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gas Chromatography

Mass Spectrometry

Inject a dilute solution of 2-Methylbutyronitrile
(in a volatile solvent) into the GC.

Separate the compound on a capillary column
(e.g., DB-5).

Eluted compound enters the ion source
(Electron Ionization, 70 eV).

Ions are separated by the mass analyzer
(e.g., quadrupole).

Ions are detected.

Click to download full resolution via product page

Caption: General workflow for GC-MS analysis.

A dilute solution of 2-Methylbutyronitrile in a volatile solvent (e.g., dichloromethane) is

injected into a gas chromatograph equipped with a suitable capillary column. The compound is

separated from the solvent and any impurities before entering the mass spectrometer. In the

ion source, the molecules are ionized, typically by electron ionization at 70 eV. The resulting

ions are then separated by their mass-to-charge ratio and detected.

Proposed Fragmentation Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b096296?utm_src=pdf-body-img
https://www.benchchem.com/product/b096296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[C₅H₉N]⁺˙
m/z = 83

[C₃H₅N]⁺˙
m/z = 55

- C₂H₄

[C₃H₄N]⁺
m/z = 54

- C₂H₅•

[C₂H₅]⁺
m/z = 29

- C₃H₄N•

[C₃H₅]⁺
m/z = 41

- HCN

Click to download full resolution via product page

Caption: A plausible EI fragmentation pathway for 2-Methylbutyronitrile.

To cite this document: BenchChem. [Spectroscopic Analysis of 2-Methylbutyronitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096296#spectroscopic-data-of-2-methylbutyronitrile-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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